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Introduction
The synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling

advancements in diagnostics, therapeutics, and life sciences research. A critical step in

obtaining high-quality oligonucleotides is the purification process, which removes failure

sequences and other impurities generated during chemical synthesis. For oligonucleotides

modified with a 5'-monomethoxytrityl (MMT) linker, reversed-phase high-performance liquid

chromatography (RP-HPLC) is a powerful and widely adopted purification strategy.

The MMT group, a lipophilic protecting group, serves as a "handle" for purification. In a "trityl-

on" approach, the MMT group is left on the full-length oligonucleotide, significantly increasing

its hydrophobicity compared to truncated failure sequences that lack this group. This difference

in hydrophobicity allows for excellent separation on a reversed-phase column. Following

purification of the MMT-on oligonucleotide, the MMT group is cleaved, yielding the final, purified

product.

These application notes provide a detailed overview and protocols for the successful HPLC

purification of MMT-linker modified oligonucleotides.
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Principle of MMT-On Reversed-Phase HPLC
Purification
The separation of MMT-linker modified oligonucleotides by RP-HPLC is based on the

differential partitioning of molecules between a nonpolar stationary phase (typically C8 or C18

silica) and a polar mobile phase.
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Principle of MMT-On RP-HPLC Purification
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HPLC Purification Workflow
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To cite this document: BenchChem. [Application Notes and Protocols for HPLC Purification
of MMT-Linker Modified Oligonucleotides]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1144936#hplc-purification-of-mmt-linker-modified-
oligonucleotides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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